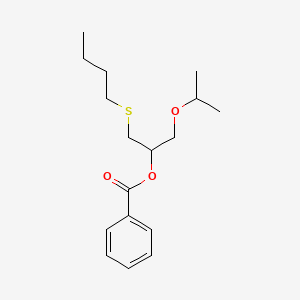![molecular formula C24H22ClFN4O2 B3925734 N-(3-chlorophenyl)-N'-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)urea](/img/structure/B3925734.png)
N-(3-chlorophenyl)-N'-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)urea
説明
N-(3-chlorophenyl)-N'-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)urea, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies.
作用機序
BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets such as phospholipase Cγ2 (PLCγ2) and AKT. This leads to the activation of various signaling pathways that promote B-cell survival and proliferation. TAK-659 inhibits BTK activity by binding to the ATP-binding pocket of the enzyme, thereby preventing its phosphorylation and downstream signaling.
Biochemical and physiological effects:
TAK-659 has been shown to have potent antiproliferative and proapoptotic effects on B-cell malignancies, both in vitro and in vivo. In addition, TAK-659 has been shown to inhibit the activation of various signaling pathways downstream of BTK, including the AKT and NF-κB pathways. This results in decreased expression of antiapoptotic proteins and increased sensitivity to chemotherapy and other targeted agents.
実験室実験の利点と制限
TAK-659 has several advantages as a preclinical tool for studying B-cell malignancies. It is a potent and selective inhibitor of BTK, with minimal off-target effects. In addition, TAK-659 has shown promising antitumor activity in preclinical models of CLL, MCL, and DLBCL, making it a valuable tool for studying the biology of these diseases. However, TAK-659 has some limitations as a preclinical tool, including its limited solubility and stability in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several potential future directions for research on TAK-659 and its role in the treatment of B-cell malignancies. One area of interest is the combination of TAK-659 with other targeted agents, such as the BCL-2 inhibitor venetoclax or the PI3K inhibitor idelalisib. Another area of interest is the identification of biomarkers that can predict response to TAK-659 and other BTK inhibitors. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of TAK-659 in patients with B-cell malignancies.
科学的研究の応用
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that TAK-659 inhibits BTK activity in B-cells, leading to decreased proliferation and survival of malignant cells. In vivo studies have demonstrated that TAK-659 has potent antitumor activity in xenograft models of B-cell malignancies, with minimal toxicity to normal tissues.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClFN4O2/c25-17-4-3-5-19(16-17)27-24(32)28-22-7-2-1-6-21(22)23(31)30-14-12-29(13-15-30)20-10-8-18(26)9-11-20/h1-11,16H,12-15H2,(H2,27,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUBOVHRNNKQOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3NC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-6-ethoxy-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B3925653.png)
![N-(4-fluorophenyl)-5-oxo-9b-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide](/img/structure/B3925656.png)
![3'-[(2-chlorobenzyl)thio]-5-fluoro-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B3925660.png)
![7-{[4-(allyloxy)phenyl][(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B3925666.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dipropylaniline](/img/structure/B3925682.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B3925689.png)
![N-(2-fluorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3925709.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B3925714.png)

![4-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2,6-dimethoxyphenol](/img/structure/B3925720.png)
![3-(allylthio)-6-[5-(5-chloro-2-methylphenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925728.png)

![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B3925742.png)
![3-(allylthio)-6-[5-(2-chlorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925745.png)